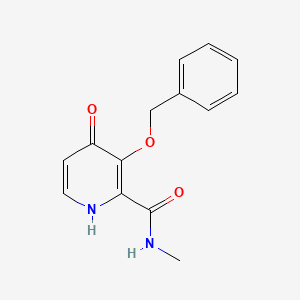

3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Descripción

3-(Benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a heterocyclic compound featuring a dihydropyridine core substituted with a benzyloxy group at position 3, an N-methyl carboxamide at position 2, and a ketone at position 2. The compound is listed under CAS 1246617-44-6 and is marketed for medicinal chemistry research, though detailed pharmacological data remain unpublished .

Propiedades

Fórmula molecular |

C14H14N2O3 |

|---|---|

Peso molecular |

258.27 g/mol |

Nombre IUPAC |

N-methyl-4-oxo-3-phenylmethoxy-1H-pyridine-2-carboxamide |

InChI |

InChI=1S/C14H14N2O3/c1-15-14(18)12-13(11(17)7-8-16-12)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,18)(H,16,17) |

Clave InChI |

JGNVDASSLNBGPY-UHFFFAOYSA-N |

SMILES canónico |

CNC(=O)C1=C(C(=O)C=CN1)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 3-(benciloxi)-N-metil-4-oxo-1,4-dihidropiridina-2-carboxamida generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la reacción de derivados de piridina sustituidos con benciloxi con agentes metilantes en condiciones controladas. Las condiciones de reacción a menudo implican el uso de solventes como etanol o metanol y catalizadores como paladio o platino para facilitar la reacción .

Métodos de producción industrial: La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante cristalización o cromatografía para aislar el producto deseado .

Tipos de reacciones:

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución en condiciones básicas.

Productos principales:

Oxidación: Derivados del ácido benzoico.

Reducción: Derivados de dihidropiridina sustituidos con hidroxilo.

Sustitución: Diversos derivados de benciloxi sustituidos según el nucleófilo utilizado

Aplicaciones Científicas De Investigación

3-(benciloxi)-N-metil-4-oxo-1,4-dihidropiridina-2-carboxamida tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de 3-(benciloxi)-N-metil-4-oxo-1,4-dihidropiridina-2-carboxamida implica su interacción con objetivos moleculares específicos como enzimas o receptores. El compuesto puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así el acceso del sustrato e impidiendo la reacción enzimática . Además, puede interactuar con receptores celulares, modulando las vías de transducción de señales y afectando las respuestas celulares .

Compuestos similares:

3-(benciloxi)piridin-2-amina: Comparte el grupo benciloxi pero difiere en la presencia de un grupo amino en lugar de la funcionalidad carboxamida.

4-(benciloxi)-2-hidroxibenzaldehído: Contiene un grupo benciloxi y un grupo hidroxilo, lo que lo hace estructuralmente similar pero funcionalmente diferente.

Singularidad: 3-(benciloxi)-N-metil-4-oxo-1,4-dihidropiridina-2-carboxamida es única debido a su combinación de grupos funcionales, que confieren reactividad química específica y actividad biológica. La presencia del anillo de dihidropiridina y el grupo carboxamida lo distingue de otros compuestos sustituidos con benciloxi, proporcionando propiedades únicas para diversas aplicaciones .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structural Variations

1,4-Dihydropyridine vs. Naphthyridine Derivatives

- Target Compound : The dihydropyridine core offers a planar, conjugated system that may facilitate interactions with biological targets.

- Naphthyridine Derivatives : Compounds like N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) () replace the dihydropyridine with a naphthyridine ring, increasing aromaticity and rigidity. This structural change likely enhances binding affinity but reduces metabolic flexibility due to decreased solubility .

Substitution Patterns

- Position 3: The benzyloxy group in the target compound contrasts with adamantyl (e.g., compound 67) or thioether substituents (e.g., AZ331 in ).

- Position 2 : The N-methyl carboxamide in the target compound differs from N-cyclopentyl (e.g., 3-(benzyloxy)-N-cyclopentyl-1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide in ). N-methyl reduces steric hindrance compared to cyclopentyl, possibly improving solubility and synthetic accessibility .

Solubility and Lipophilicity

- Benzyloxy Group : Introduces moderate lipophilicity (logP ~3–4 estimated), favoring passive diffusion across membranes.

- Adamantyl Group : Highly lipophilic (logP >5), likely reducing aqueous solubility but enhancing binding to hydrophobic targets .

Actividad Biológica

3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various research findings and case studies.

The compound is characterized by the following molecular structure:

- Molecular Formula : C₁₄H₁₅N₃O₃

- Molecular Weight : 273.29 g/mol

- CAS Number : 1246617-44-6

Antimicrobial Activity

Research has shown that derivatives of 1,4-dihydropyridines exhibit significant antimicrobial properties. A study conducted on various 1,4-dihydropyridine derivatives indicated that certain compounds demonstrated potent activity against multidrug-resistant bacteria, such as streptococci and anaerobic bacteria. The specific contribution of 3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide to this activity remains to be fully elucidated but suggests a promising avenue for further investigation .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have indicated that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. The mechanism appears to involve the modulation of signaling pathways related to inflammation, although detailed mechanisms are still under investigation.

Anticancer Potential

Preliminary studies have indicated that 3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide may possess anticancer properties. Research involving cell lines has shown that this compound can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. The compound's ability to cross the blood-brain barrier (BBB) enhances its potential for treating central nervous system tumors .

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of related compounds:

- Synthesis and Evaluation : A study synthesized various derivatives of 3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine and evaluated their biological activities. The results indicated that modifications to the benzyloxy group significantly influenced antimicrobial and anticancer activities.

- Neuroprotective Studies : In a model of Parkinson's disease, derivatives were tested for their neuroprotective effects against neurotoxins. The findings suggested that certain structural features were critical for enhancing neuronal survival under oxidative stress conditions .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.